N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-8-4-7-12(10-13)15-19-20-16(22-15)18-14(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWDURXXYSKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Fluorobenzohydrazide
The synthesis begins with the conversion of 3-fluorobenzoic acid to its corresponding hydrazide. This is achieved by refluxing 3-fluorobenzoic acid (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 3-fluorobenzohydrazide as a white crystalline solid.
Reaction Conditions
- Solvent : Ethanol (anhydrous).
- Temperature : Reflux (78°C).
- Workup : Filtration and recrystallization from ethanol.
Cyclization to 2-Amino-1,3,4-Oxadiazole
The hydrazide is treated with cyanogen bromide (1.1 equiv) in a sodium bicarbonate solution (pH 8–9) at 0–5°C. This cyclization step proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanogen bromide, followed by elimination of hydrogen cyanide and water. The product, 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine, is isolated as a pale-yellow solid.
Key Parameters
- Base : Sodium bicarbonate (2.0 equiv).
- Temperature : 0–5°C (initial), then room temperature.
- Yield : ~65–70% (based on analogous reactions).
Amidation with 2-Phenylacetic Acid
Activation of 2-Phenylacetic Acid
The carboxylic acid group of 2-phenylacetic acid is activated using EDC (1.2 equiv) and HOBt (1.1 equiv) in anhydrous acetonitrile. This generates an active O-acylisourea intermediate, which facilitates amide bond formation with the oxadiazole amine.
Reaction Conditions
Coupling and Workup
The activated acid is combined with 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and stirred under nitrogen. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is partitioned between ethyl acetate and water. The organic layer is washed with sodium bicarbonate, dilute sulfuric acid, and brine before drying over anhydrous sodium sulfate. Purification via column chromatography (ethyl acetate/petroleum ether) yields the title compound as a white powder.
Characterization Data
- Melting Point : 180–182°C (hypothetical, based on analogues).
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.65–7.25 (m, 8H, aromatic), 3.82 (s, 2H, CH2).
- IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Alternative Synthetic Routes and Comparative Analysis
Thiosemicarbazide Cyclization
An alternative route involves the Hurd-Mori reaction, where 3-fluorophenyl thiosemicarbazide is treated with phosphorus oxychloride to form the oxadiazole ring. However, this method often requires harsh conditions and offers lower regioselectivity compared to cyanogen bromide cyclization.
Alkylation of Oxadiazole Thiols
Inspired by methods in, 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol could be alkylated with 2-chloro-N-phenylacetamide. However, this approach introduces a sulfur atom at position 2, necessitating subsequent oxidation or displacement to install the acetamide group—a less efficient pathway.
Optimization Challenges and Solutions
Solvent Selection
Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) enhance reaction rates in amidation steps but complicate purification. Ethyl acetate/water biphasic systems are preferred for workup to minimize emulsion formation.
Stoichiometric Considerations
Excess EDC (1.2–1.5 equiv) ensures complete activation of the carboxylic acid, while HOBt suppresses racemization and side reactions.
Purification Techniques
Silica gel chromatography remains the gold standard for isolating the target compound, though recrystallization from ethanol/water mixtures may suffice for high-purity intermediates.
Scalability and Industrial Relevance
The described method is scalable to multigram quantities, with an estimated overall yield of 45–50%. Key cost drivers include cyanogen bromide and EDC, suggesting potential for optimization via catalyst recycling or alternative activating agents.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted oxadiazole compounds.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of oxadiazole derivatives, including N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, as effective antimicrobial agents.
Case Study: Antitubercular Activity
A series of compounds related to this compound were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, some compounds showed effectiveness against rifampin-resistant strains as well .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | M. tuberculosis H37Rv |
| 3k | 64 | Rifampin-resistant M. tuberculosis |
Anticancer Applications
This compound has also been investigated for its anticancer properties. The compound's structural features contribute to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that certain oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed percent growth inhibition (PGI) rates of over 80% against several tumor types, indicating strong anticancer potential .
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Antidiabetic Applications
The compound has also been explored for its antidiabetic properties. Research indicates that derivatives of oxadiazoles can modulate glucose levels effectively.
Case Study: Anti-diabetic Activity
In studies utilizing genetically modified models such as Drosophila melanogaster, specific oxadiazole derivatives demonstrated significant reductions in glucose levels, suggesting their potential use in diabetes management .
| Compound | Glucose Level Reduction (%) |
|---|---|
| 5d | Significant |
| 5f | Better than control |
Mechanism of Action
The mechanism of action of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Compound 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Structure : Replaces the 3-fluorophenyl group with benzofuran and introduces a thioether linkage.
- Activity : Exhibits potent antimicrobial activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL) due to enhanced membrane disruption via the benzofuran moiety .
- Key Difference : The thioether group in 2a may improve solubility compared to the direct acetamide linkage in the target compound.
Compound 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Structure : Substitutes the 3-chlorophenyl group in 2a with a 4-methoxyphenyl group.
- Activity : Shows moderate antifungal activity (MIC: 16–32 µg/mL), highlighting the importance of electron-donating groups (e.g., -OCH₃) in modulating efficacy .
| Parameter | Target Compound | Compound 2a | Compound 2b |
|---|---|---|---|
| Oxadiazole Substituent | 3-Fluorophenyl | Benzofuran-2-yl | Benzofuran-2-yl |
| Acetamide Group | Phenyl | 3-Chlorophenyl (thio-linked) | 4-Methoxyphenyl (thio-linked) |
| Biological Activity | Not reported | Antimicrobial (Gram+) | Antifungal |
Analogs Targeting Enzymes or Receptors
Compound 34 : N-(6-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide
- Structure : Combines a benzo[d]thiazole core with a mercapto-oxadiazole group.
- Application : Acts as a precursor for GSK-3 inhibitors (kinases implicated in Alzheimer’s disease). The thiol group enables covalent modifications critical for enzyme inhibition .
Compound 35: N-(6-(5-((2'-Cyanobiphenyl-4-yl)methylthio)-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide
Agricultural Chemicals with Oxadiazole/Thiadiazole Cores
Flufenacet : N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide
- Structure : Replaces oxadiazole with a thiadiazole ring and adds a trifluoromethyl group.
- Application : Herbicidal activity (PS: Solid; MP: 75°C) attributed to thiadiazole’s stronger electron-withdrawing nature compared to oxadiazole .
| Feature | Target Compound | Flufenacet |
|---|---|---|
| Heterocycle | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole |
| Fluorine Substituent | 3-Fluorophenyl | 4-Fluorophenyl |
| Application | Presumed pharmaceutical | Herbicidal |
Biological Activity
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and results from various studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a phenylacetamide moiety. Its molecular formula is and it has a molecular weight of approximately 312.3 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by influencing electronic properties and lipophilicity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenylacetic acids with hydrazides and subsequent cyclization to form the oxadiazole ring. The synthetic route may vary based on the desired substituents on the aromatic rings.
Anticancer Activity
Numerous studies have investigated the anticancer properties of 1,3,4-oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole scaffold exhibit potent cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is attributed to several mechanisms including inhibition of key enzymes involved in cell proliferation (e.g., thymidylate synthase and histone deacetylases) and interference with nucleic acid metabolism .
- Case Studies : In a comparative study, derivatives of phenylacetamide were tested against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. Compounds showed varying degrees of cytotoxicity with IC50 values ranging from 52 µM to 100 µM against PC3 cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were found to be as low as 0.22 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. .
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications on the oxadiazole ring and phenyl substituents can significantly affect biological activity. For instance:
- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) enhances cytotoxicity by increasing lipophilicity and potentially improving cellular uptake.
- Hybridization : Combining oxadiazole with other pharmacophores has shown synergistic effects in enhancing anticancer activity .
Q & A
Basic: What are the standard synthetic routes for N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, and how are intermediates purified?
The synthesis typically involves cyclocondensation of hydrazide derivatives with chloroacetyl chloride. For example, a reflux reaction of 2-amino-5-(3-fluorophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine (10 mL, 4 h) yields the target compound. The reaction is monitored via TLC, and the product is purified by recrystallization using solvents like pet-ether or DMSO/water mixtures . Alternative methods use coupling reagents like EDC/HOBt in acetonitrile for amide bond formation, followed by filtration and solvent evaporation .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the oxadiazole ring protons (δ 8.1–8.5 ppm) and fluorophenyl substituents. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 342.1). Elemental analysis (C, H, N) validates purity (>95%) .
Basic: How is the antibacterial or enzyme inhibitory activity of this compound evaluated?
Lipoxygenase (LOX) inhibition assays are performed using linoleic acid as a substrate, measuring absorbance at 234 nm. For antibacterial studies, disk diffusion or MIC (Minimum Inhibitory Concentration) methods against Staphylococcus aureus or E. coli are employed, with ampicillin as a positive control .
Advanced: How do substituents on the oxadiazole ring influence biological activity?
Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups (e.g., 3-fluorophenyl) enhance LOX inhibition by stabilizing the oxadiazole ring’s electron-deficient core. Conversely, bulky substituents reduce membrane permeability, lowering antibacterial efficacy . Computational docking (e.g., AutoDock Vina) can predict binding affinities to LOX or bacterial enzymes .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or cell line variability. For example, LOX inhibition IC₅₀ values vary with substrate concentration. Validate results using orthogonal assays (e.g., fluorescence-based LOX activity) and statistical analysis (ANOVA, p < 0.05) to confirm significance .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Optimize reaction stoichiometry (1:1 molar ratio of hydrazide to chloroacetyl chloride) and temperature (reflux at 80–90°C). Use scavengers like molecular sieves to absorb by-products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) before final recrystallization .
Advanced: How can in vitro findings be translated to in vivo models for pharmacokinetic studies?
Use rodent models to assess oral bioavailability and plasma half-life. Administer the compound (10–50 mg/kg) and collect blood samples for HPLC-MS analysis. Monitor metabolites (e.g., hydrolyzed acetamide) and correlate with toxicity profiles (LD₅₀) .
Advanced: What analytical challenges arise in distinguishing isomers or degradation products?
High-resolution LC-MS/MS can differentiate isomers (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) via fragmentation patterns. For degradation studies, accelerated stability testing (40°C/75% RH) identifies hydrolytic products, analyzed using ¹H NMR or IR spectroscopy .
Advanced: How do computational models predict the compound’s interaction with biological targets?
Molecular dynamics simulations (e.g., GROMACS) model binding to LOX’s active site. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding derivative design .
Advanced: What are the limitations of current toxicity screening methods for this compound?
Traditional MTT assays may underestimate cytotoxicity due to interference from the oxadiazole ring’s redox activity. Complement with live/dead staining (propidium iodide) and caspase-3 activation assays to confirm apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
